Bis(2-mercaptoethyl) glutarate
Description
Conceptual Framework of Multi-Thiol Organic Scaffolds
The design of complex, functional molecules often relies on the strategic connection of multiple molecular building blocks onto a central structure, or scaffold. Multi-thiol organic scaffolds are a class of molecules built on this principle, where a core structure is functionalized with two or more thiol groups. These thiol moieties are highly valued in chemical synthesis due to their versatile reactivity.
The conceptual framework for these scaffolds is rooted in creating defined, derivatizable structures that allow for the systematic and covalent organization of a wide variety of other molecules. The thiol groups act as reactive handles for numerous chemical transformations, most notably thiol-ene and thiol-yne "click" reactions, Michael additions, and disulfide bond formation. This reactivity allows chemists to construct complex, three-dimensional polymer networks from relatively simple monomer units. rsc.orgrsc.org
Materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are often functionalized with thiol groups to impart specific properties. wikipedia.orgnih.gov The integration of these redox-active thiol moieties can enhance characteristics like catalytic activity, electrochemical performance, and the ability to bind metals. nih.govresearchgate.net By choosing a specific organic scaffold and controlling the number and spacing of the thiol groups, researchers can precisely tune the resulting material's physicochemical properties, including mechanical strength, thermal stability, and responsiveness to stimuli. rsc.orgCurrent time information in Bangalore, IN.
Historical Context and Evolution of Glutarate-Bridged Dithiol Architectures
The development of dithiol compounds as key components in polymer science has a rich history. Early use of dithiols focused on their role as chain transfer agents in radical polymerizations and as cross-linkers to create thermoset materials. The advent of "click chemistry" significantly broadened their application, with the thiol-ene reaction becoming a particularly powerful tool for forming hydrogels and other polymer networks under mild conditions. researchgate.net This evolution led to the design of a diverse array of dithiol cross-linkers, where the nature of the "bridge" or "linker" separating the two thiol groups became a critical design element for controlling the properties of the final material. rsc.org
Concurrently, dicarboxylic acids have long been fundamental building blocks in polymer and materials chemistry. wikipedia.org Simple aliphatic dicarboxylic acids, such as adipic acid and glutaric acid, are commodity chemicals used to produce polyesters and polyamides, including various forms of nylon. wikipedia.org In more advanced materials, dicarboxylic acids serve as organic linkers in the construction of coordination polymers and MOFs, where the length and flexibility of the carbon chain between the two carboxyl groups dictate the structure and porosity of the resulting framework. researchgate.netrsc.org
The convergence of these two fields of research—dithiol cross-linkers and dicarboxylic acid linkers—led to the rational design of molecules combining both features. Glutarate-bridged dithiol architectures, such as Bis(2-mercaptoethyl) glutarate, represent a logical evolution in this context. By esterifying a dicarboxylic acid (glutaric acid) with a thiol-containing alcohol (2-mercaptoethanol), a dithiol is created where the central glutarate unit acts as a specific, flexible spacer. This design allows for the incorporation of an ester linkage, which can be susceptible to hydrolysis, thereby introducing a degree of degradability into the polymer network—a highly desirable feature for many biomedical applications. researchgate.net
Rationale for Investigating this compound in Chemical Sciences
The primary rationale for the scientific investigation of this compound stems from its utility as a difunctional cross-linking agent in polymer synthesis. Current time information in Bangalore, IN. Its molecular structure, featuring a central glutaric acid backbone with two terminal thiol groups, makes it an ideal building block for creating well-defined polymer networks. Current time information in Bangalore, IN.
The two free thiol groups are crucial reactive sites that enable the cross-linking of polymers through reactions like thiol-ene photopolymerization. Current time information in Bangalore, IN.researchgate.net This process is highly efficient and can be performed under gentle conditions, making it suitable for encapsulating sensitive biological molecules. The resulting materials, particularly hydrogels, have potential uses in tissue engineering, drug delivery systems, and as wound healing scaffolds due to their potential biocompatibility and ability to mimic the extracellular matrix. Current time information in Bangalore, IN.
Furthermore, the glutarate bridge is a key feature that drives research interest. The five-carbon chain provides specific flexibility and spacing between the cross-links, which influences the mechanical properties, swelling behavior, and degradation kinetics of the resulting polymer network. rsc.orgresearchgate.net The presence of ester bonds within the structure renders the cross-links susceptible to hydrolytic degradation, allowing for the design of materials that can break down over a predictable timeframe within a biological environment. researchgate.net This controlled degradability is a significant advantage for applications like temporary medical implants and sustained-release drug delivery systems. The compound also serves as a model for studying structure-property relationships in cross-linked materials, helping to establish how the choice of linker influences the macroscopic properties of a hydrogel. rsc.org
Physicochemical Properties of this compound
| Property | Value |
| Systematic Name | Pentanedioic acid, 1,5-bis(2-mercaptoethyl) ester |
| CAS Number | 60642-68-4 |
| Molecular Formula | C₉H₁₆O₄S₂ |
| Molecular Weight | 252.35 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~406.9 °C at 760 mmHg (Predicted) |
| Density | ~1.2 g/cm³ (Predicted) |
| Refractive Index | ~1.5 (Predicted) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60642-68-4 |
|---|---|
Molecular Formula |
C9H16O4S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
bis(2-sulfanylethyl) pentanedioate |
InChI |
InChI=1S/C9H16O4S2/c10-8(12-4-6-14)2-1-3-9(11)13-5-7-15/h14-15H,1-7H2 |
InChI Key |
UDUCJYFINGFFDE-UHFFFAOYSA-N |
SMILES |
C(CC(=O)OCCS)CC(=O)OCCS |
Canonical SMILES |
C(CC(=O)OCCS)CC(=O)OCCS |
Other CAS No. |
60642-68-4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Bis 2 Mercaptoethyl Glutarate
Esterification Pathways for Glutarate Backbone Derivatization
The formation of the central diester structure of Bis(2-mercaptoethyl) glutarate is primarily achieved through esterification reactions. The choice between direct condensation and transesterification depends on factors such as precursor availability, desired purity, and reaction conditions. The compound's structure features a glutaric acid backbone esterified with two units of 2-mercaptoethanol (B42355), resulting in a molecule with two terminal thiol groups. ontosight.ai
Direct Condensation Approaches
Direct condensation, a classic method for ester synthesis, involves the reaction of a carboxylic acid with an alcohol. In the context of this compound, this translates to the reaction of glutaric acid with 2-mercaptoethanol, typically in the presence of an acid catalyst to accelerate the reaction.
One common approach is Fischer-Speier esterification, which uses a strong acid like sulfuric acid. Studies on the esterification of glutaric acid with other alcohols, such as 2-ethylhexyl alcohol, have demonstrated the kinetics of this reaction, showing the formation of both mono- and diesters. researchgate.net When applying this to 2-mercaptoethanol, careful control of reaction conditions is crucial. The thiol group is susceptible to side reactions, which can reduce the yield of the desired product. ceon.rs To minimize unwanted reactions, the synthesis may require strict control over temperature and reaction time. ceon.rs
Table 1: Key Parameters in Direct Condensation of Glutaric Acid and 2-Mercaptoethanol
| Parameter | Description | Typical Conditions/Considerations | Reference |
|---|---|---|---|
| Reactants | Glutaric Acid, 2-Mercaptoethanol | Stoichiometric or slight excess of the alcohol may be used. | ceon.rs |
| Catalyst | Strong acid (e.g., Sulfuric Acid, p-Toluenesulfonic acid) | Catalyzes the esterification reaction. | researchgate.net |
| Temperature | Elevated | Varies depending on the catalyst and solvent used. | ceon.rs |
| Byproduct Removal | Water | Removal of water (e.g., via Dean-Stark apparatus) drives the equilibrium towards product formation. | |
Transesterification Techniques
Transesterification is an alternative pathway where a pre-existing ester, such as a dialkyl glutarate (e.g., dimethyl glutarate), reacts with 2-mercaptoethanol to form the desired product. This method can be advantageous as it often proceeds under milder conditions than direct esterification.
The reaction involves the exchange of the alcohol moiety of the ester. This can be catalyzed by acids, bases, or enzymes. google.commdpi.com The use of organometallic catalysts, such as monobutyltin (B1198712) oxide and dibutyltin (B87310) oxide, has been shown to be effective for transesterification reactions in other systems. google.com Enzymatic catalysis, particularly with lipases, offers a highly specific and mild route, potentially avoiding side reactions with the thiol groups. google.com This method is increasingly used for the synthesis of functional polymers and esters. google.com
Table 2: Comparison of Catalysts for Transesterification
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Acid Catalysts | Sulfuric Acid, Hydrochloric Acid | Readily available, effective. | Can cause side reactions, requires neutralization. | nih.gov |
| Base Catalysts | Sodium Methoxide, Sodium Hydroxide (B78521) | High catalytic activity. | Sensitive to water, can promote saponification. | google.com |
| Organometallic | Monobutyltin Oxide, Dibutyltin Oxide | High activity, stable. | Potential metal contamination in the final product. | google.com |
| Enzymatic | Lipases (e.g., Novozym-435) | High specificity, mild conditions, environmentally friendly. | Higher cost, slower reaction rates. | google.com |
Strategies for Introduction of Thiol Functionalities
An alternative synthetic philosophy involves forming a glutarate diester with a precursor functional group that is subsequently converted into a thiol. This multi-step approach can offer better control and higher purity by avoiding the direct handling of reactive thiols during the esterification step.
Conversion of Hydroxyl to Thiol Groups
This strategy involves a two-step process: first, the synthesis of bis(2-hydroxyethyl) glutarate via the esterification of glutaric acid with ethylene (B1197577) glycol. In the second step, the terminal hydroxyl groups of the resulting diester are converted into thiol groups.
A common and effective method for this conversion is through a tosylate intermediate. The hydroxyl groups are reacted with p-toluenesulfonyl chloride (TsCl) to form a ditosylate. This intermediate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to displace the tosylate group and form the desired thiol. researchgate.net This method is known for its high yield and applicability to molecules with sensitive functional groups. google.com An alternative, direct conversion of alcohols to thiols can sometimes be achieved using reagents like Lawesson's reagent. rsc.org
Michael Addition Reactions for Thiol Precursors
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound provides another versatile route for C-S bond formation. umich.edusrce.hr This reaction can be employed to synthesize precursors for this compound.
In this approach, a bifunctional Michael acceptor, such as a diacrylate, can be reacted with a thiol-containing molecule. For instance, the reaction of a diacrylate ester with a suitable thiol can introduce the sulfur functionality. rsc.org These reactions are often catalyzed by a base or a phosphine (B1218219) and can proceed under mild, solvent-free conditions. umich.edursc.org The resulting poly(β-thioester) materials demonstrate the efficiency of this reaction in creating ester backbones with integrated thiol groups. rsc.org This method is a key component of "click chemistry," valued for its rapid kinetics and high efficiency. mdpi.com
Advanced Purification and Spectroscopic Characterization Protocols
Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is employed.
Purification: The purification strategy depends on the physical state and impurities present in the crude product. Common methods include:
Flash Column Chromatography: Effective for separating the target compound from non-volatile impurities and byproducts. nih.gov
Fractional Vacuum Distillation: Suitable for purifying liquid products that are thermally stable at reduced pressures, separating components based on boiling point. ceon.rs
Precipitation and Washing: The crude product can be precipitated from the reaction mixture by adding a non-solvent, followed by washing to remove soluble impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be used for high-purity isolation of the compound. nih.gov
Spectroscopic Characterization: A suite of spectroscopic methods is used to confirm the molecular structure.
Table 3: Spectroscopic Data for the Characterization of this compound
| Technique | Expected Features | Reference |
|---|---|---|
| Infrared (IR) Spectroscopy | - Carbonyl (C=O) stretch of the ester: ~1735 cm⁻¹- Thiol (S-H) stretch: ~2560 cm⁻¹ (typically weak)- Ester C-O stretch: ~1250-1150 cm⁻¹ | ceon.rsunl.edu |
| ¹H NMR Spectroscopy | Signals corresponding to the chemically distinct protons of the symmetric molecule: - Glutarate backbone protons (-CO-CH₂-CH₂-CH₂-CO-)- Mercaptoethyl protons (-O-CH₂-CH₂-SH) | nih.govorganicchemistrydata.org |
| ¹³C NMR Spectroscopy | Signals corresponding to the chemically distinct carbons:- Carbonyl carbon of the ester- Carbons of the glutarate backbone- Carbons of the mercaptoethyl groups | nih.govorganicchemistrydata.org |
| Mass Spectrometry (MS) | - Molecular ion peak (M+) corresponding to the molecular weight (C₉H₁₆O₄S₂ ≈ 252.39 g/mol )- Characteristic fragmentation patterns of esters and thiols. | nih.govlehigh.edu |
The combination of these purification and analytical protocols is crucial for obtaining and verifying high-purity this compound for its intended applications. deadnet.sezu.edu.pk
Green Chemistry Considerations in Synthesis and Downstream Processing
Use of Greener Solvents
Traditional organic solvents like toluene (B28343) and dichloromethane, often used in esterification, have environmental and health concerns. A key green chemistry approach is the substitution of these with more benign alternatives. diva-portal.org Dibasic esters (DBEs), which include dimethyl glutarate, are considered green solvents due to their biodegradability and low toxicity. diva-portal.org Exploring the use of such solvents or even solvent-free conditions, where an excess of one reactant acts as the solvent, can significantly improve the green profile of the synthesis. wikipedia.org
Alternative Catalysis
While strong mineral acids are effective, they pose corrosion and neutralization challenges. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the process. These heterogeneous catalysts can be easily filtered out of the reaction mixture, facilitating purification and allowing for potential recycling and reuse, which aligns with green chemistry principles. organic-chemistry.org Enzymatic catalysis, using enzymes like lipases, represents another green alternative. nih.gov Lipases can catalyze esterification under mild conditions, often with high selectivity, reducing the formation of byproducts and the energy consumption of the process. nih.govgoogle.com
Atom Economy and Waste Reduction
The atom economy of the esterification reaction itself is inherently high. However, the use of coupling agents like DCC in the Steglich esterification generates significant amounts of dicyclohexylurea as a byproduct, which has a poor atom economy. rsc.orgrsc.org Methods like Fischer-Speier esterification, where the only byproduct is water, are preferable from an atom economy perspective. rsc.org
Further green considerations involve the downstream processing. The purification of the product should be designed to minimize waste. For instance, if a solvent is used, it should be recycled. The development of processes that yield a product of sufficient purity without the need for extensive purification steps is a primary goal of green process design.
Table 3: Comparison of Synthetic Methodologies from a Green Chemistry Perspective
| Methodology | Advantages | Disadvantages | Green Alternatives/Improvements |
| Fischer-Speier | High atom economy (water is the only byproduct). rsc.org | Harsh acidic conditions, high temperatures. | Use of solid acid catalysts or enzymatic catalysts. organic-chemistry.orgnih.gov |
| Steglich | Mild reaction conditions (room temperature). rsc.org | Poor atom economy due to stoichiometric byproduct (dicyclohexylurea). rsc.orgrsc.org | Development of catalytic coupling agents. |
Polymerization and Crosslinking Chemistry of Bis 2 Mercaptoethyl Glutarate
Thiol-Ene "Click" Chemistry Mechanisms
Thiol-ene "click" chemistry is a highly efficient and versatile reaction platform for polymer synthesis. It involves the addition of a thiol group across a carbon-carbon double bond (an "ene"). acs.org These reactions are known for their high yields, rapid rates, and insensitivity to oxygen and water, making them ideal for creating well-defined polymer networks. acs.org Bis(2-mercaptoethyl) glutarate, with its two thiol groups, can act as a crosslinker or a chain extender when reacted with molecules containing two or more ene functionalities.
Photoinitiation provides excellent spatial and temporal control over the thiol-ene reaction. researchgate.net The process is typically initiated by irradiating the monomer mixture with ultraviolet (UV) light in the presence of a photoinitiator. researchgate.net
The kinetics of this process are influenced by several factors:
Photoinitiator Concentration: The concentration of the photoinitiator affects the rate of radical generation and, consequently, the speed of polymerization.
Light Intensity: Higher UV light intensity generally leads to a faster reaction rate. researchgate.net
Temperature: While initiated by light, the reaction rate can also be influenced by temperature. researchgate.net
Monomer Structure: The reactivity of the 'ene' component is crucial. Electron-rich enes like vinyl ethers and norbornenes participate in a step-growth mechanism, while electron-deficient enes like acrylates and methacrylates can undergo a competing chain-growth vinyl homopolymerization alongside the thiol-ene step-growth reaction. researchgate.netnih.gov
In systems involving methacrylates, studies have shown that the methacrylate (B99206) homopolymerization can be faster than the thiol-ene addition reaction. researchgate.net This competition means the reaction may cease due to the complete consumption of the methacrylate double bonds, even if thiol groups remain. researchgate.net A transfer constant, which is the ratio of the chain transfer kinetic parameter to the thiyl radical propagation parameter, has been determined to be as low as 0.26 for thiol-methacrylate systems, indicating less efficient chain transfer compared to other 'ene' types. researchgate.net
Table 1: Representative Data on the Effect of Photoinitiator on Thiol-Ene Polymerization Kinetics This table presents illustrative data based on typical findings in photoinitiated thiol-ene systems.
| Photoinitiator Concentration (% w/w) | Light Intensity (mW/cm²) | Time to Gelation (s) | Final Thiol Conversion (%) |
|---|---|---|---|
| 0.1 | 10 | 120 | 85 |
| 0.5 | 10 | 45 | 95 |
| 1.0 | 10 | 20 | >99 |
| 0.5 | 5 | 90 | 94 |
The underlying mechanism for most thiol-ene reactions is a free-radical process. nih.gov Whether initiated by light or heat, the polymerization proceeds via a step-growth radical mechanism.
The pathway can be described in three main stages:
Initiation: A radical initiator (e.g., a photoinitiator like DMPA or a thermal initiator like AIBN) generates an initial radical species. acs.orgmpg.de This primary radical abstracts a hydrogen atom from a thiol group of this compound, creating a highly reactive thiyl radical (RS•). nih.gov
Propagation: The propagation phase consists of two key steps that repeat to build the polymer chain. First, the thiyl radical adds across the double bond of an 'ene' molecule, forming a carbon-centered radical. Second, this carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and completing the addition of the thioether linkage. nih.gov This chain transfer step is typically very rapid and efficient, which minimizes competing reactions like vinyl homopolymerization. mdpi.com
Termination: The reaction ceases when two radicals combine. This can occur between two thiyl radicals, two carbon-centered radicals, or one of each. nih.gov
This radical-mediated pathway is utilized in a wide range of applications, from creating coatings and adhesives to synthesizing polymers for biomedical use. mdpi.com
Recent advancements have explored catalyst-free thiol-ene reactions, which proceed without the need for an external radical initiator. researchgate.net One such method relies on visible light to induce the formation of an electron donor-acceptor (EDA) complex between the thiol and the alkene. researchgate.net Upon photochemical excitation, this complex can generate the necessary thiyl radical to initiate the polymerization cascade. researchgate.net
Another approach involves the spontaneous reaction between certain activated diynes and dithiols at mild temperatures (e.g., 30 °C) without any catalyst. acs.org While this specific example involves alkynes ('ynes') rather than alkenes ('enes'), it demonstrates the principle of initiating thiol-addition polymerizations under exceptionally mild and simplified conditions. acs.org These catalyst-free methods are advantageous as they avoid potential contamination of the final polymer with residual initiator fragments, which is particularly important for biomedical applications. researchgate.net
Step-Growth Polymerization Dynamics
The thiol-ene reaction is a classic example of a step-growth polymerization. uomustansiriyah.edu.iq This mechanism is fundamentally different from chain-growth polymerization. In step-growth processes, monomers (in this case, this compound and a di-ene comonomer) react to form dimers, which then react with other monomers or dimers to form trimers and tetramers, and so on. uomustansiriyah.edu.iqlibretexts.org
Key characteristics of these dynamics include:
Slow Molecular Weight Increase: The average molecular weight of the polymer builds up slowly throughout the reaction. High molecular weight polymers are only achieved at very high degrees of monomer conversion. uomustansiriyah.edu.iqkocw.or.kr
High Conversion Required: To obtain a useful, high-molecular-weight polymer, the reaction must proceed to near completion (typically >99% conversion). kocw.or.kr This relationship is described by the Carothers equation, which relates the number-average degree of polymerization to the extent of reaction. kocw.or.kr
Disappearance of Monomer: The original monomers are consumed early in the reaction as they are converted into dimers, trimers, and other small oligomers. libretexts.org
The step-growth nature of the thiol-ene polymerization involving this compound allows for the formation of highly uniform polymer networks, as the reaction proceeds in a more controlled, stepwise manner compared to the often-chaotic process of chain polymerization. researchgate.net
Formation and Characterization of Polymer Networks
When this compound (a dithiol, A₂) is reacted with a comonomer containing more than two 'ene' functionalities (e.g., a tri-ene, B₃), or when a di-ene (B₂) is reacted with a multifunctional thiol, a cross-linked polymer network is formed. nih.gov These networks are three-dimensional structures that are insoluble and swellable in compatible solvents.
The properties of these networks are heavily dependent on the structure of the monomers and the crosslinking density. Characterization of these materials is typically performed using various analytical techniques:
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T_g), which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govgrafiati.com
Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its mass loss as a function of temperature. nih.gov
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the network, such as its storage modulus and loss modulus. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the completion of the reaction by monitoring the disappearance of the characteristic thiol (-SH) and ene (C=C) absorption bands. acs.org
Table 2: Representative Thermal Properties of Polymer Networks Derived from Dithiol Esters This table shows illustrative data for poly(β-thioether ester) networks, demonstrating how comonomer choice influences polymer properties. Data is modeled after findings for similar systems. nih.gov
| Dithiol Monomer | Ene Comonomer | Glass Transition Temp. (T_g), °C | 5% Mass Loss Temp. (T_d5), °C |
|---|---|---|---|
| This compound | 1,6-Hexanediol Diacrylate | -5 | 310 |
| This compound | Trimethylolpropane Triacrylate | 15 | 325 |
| This compound | Poly(ethylene glycol) Diacrylate (Mn=700) | -20 | 300 |
Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water. nih.gov this compound is an excellent crosslinker for the fabrication of hydrogels via thiol-ene chemistry, particularly when reacted with water-soluble, multi-armed 'ene' monomers such as poly(ethylene glycol) diacrylate (PEGDA). ontosight.airsc.org
The fabrication process typically involves mixing the dithiol, the 'ene' monomer, and a photoinitiator in an aqueous solution, followed by exposure to UV light to initiate crosslinking. rsc.org The thiol-ene reaction mechanism contributes to the formation of highly uniform and homogeneous networks. researchgate.net This is because the step-growth nature of the polymerization allows the network to form more slowly and orderly, reducing the likelihood of forming dense, highly cross-linked clusters within a less-dense matrix, a common issue in chain-growth polymerizations. mdpi.com
The properties of the resulting hydrogel can be precisely tuned:
Mechanical Stiffness: The elasticity or modulus of the hydrogel is directly related to the crosslinking density. By adjusting the ratio of this compound to the 'ene' monomer, the stiffness can be controlled over a wide range. nih.govmdpi.com
Swelling Ratio: The amount of water a hydrogel can absorb is inversely proportional to its crosslinking density. More crosslinks result in a tighter network that restricts water uptake. mdpi.com
Degradation: The ester linkages within the backbone of this compound are susceptible to hydrolysis, making the resulting hydrogels potentially biodegradable. The rate of degradation can be tuned by altering the network structure. mdpi.com
This ability to create homogeneous networks with tunable properties makes thiol-ene hydrogels based on crosslinkers like this compound highly attractive for applications in tissue engineering and drug delivery. rsc.orgmdpi.com
Interpenetrating Polymer Network (IPN) Architectures
Interpenetrating Polymer Networks (IPNs) are a class of materials comprising two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. mdpi.com This unique architecture allows for the combination of properties from chemically distinct polymers into a single material. mdpi.com IPNs can be broadly classified based on their synthesis method, with sequential and simultaneous IPNs being the most common. nih.gov
In the context of this compound, its structure, featuring two terminal thiol groups, makes it an ideal crosslinking agent for the formation of the initial network in a sequential IPN synthesis. This process would typically involve two main steps:
Formation of the First Network: this compound can be reacted with a multi-functional 'ene' monomer (e.g., a triallyl or norbornene-functionalized molecule) via a photo- or thermally-initiated thiol-ene "click" reaction. This step-growth polymerization results in a highly crosslinked polythioether network. The dithiol nature of this compound ensures the creation of a covalently bonded, three-dimensional structure.
Formation of the Second Network: The initial network is then swollen with a second set of monomers and a corresponding crosslinker and initiator. nih.gov This second monomer system is polymerized in situ, forming a distinct, independent network that interpenetrates the first. For example, a polyurethane or poly(acrylate) network could be formed within the initial polythioether matrix.
A semi-interpenetrating polymer network (semi-IPN) can also be formed if the second component is a linear polymer that is simply physically entrapped within the first crosslinked network without forming a network of its own. nih.gov The creation of an IPN or semi-IPN using this compound as a foundational crosslinker can yield materials with synergistic properties, such as enhanced mechanical toughness, controlled swelling behavior, and tailored thermal stability, by combining the characteristics of the polythioether and the interpenetrating polymer. rsc.orgresearchgate.net
Rheological Properties and Structural Integrity of Polymeric Assemblies
The rheological properties of polymeric assemblies derived from this compound are fundamentally dictated by their crosslinked network structure. Rheology, the study of the flow and deformation of matter, provides critical insights into the material's structural integrity and processability. rsc.org For crosslinked systems, key rheological parameters include the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response.
When this compound is used as a crosslinker in a thiol-ene polymerization, the resulting network exhibits solid-like behavior. This is characterized by the storage modulus (G') being significantly higher than the loss modulus (G'') across a wide range of frequencies. The magnitude of the storage modulus is directly related to the crosslink density of the polymer network.
The concentration of this compound in the precursor formulation plays a crucial role. A higher concentration of this dithiol monomer, relative to the 'ene' monomer, can lead to a more densely crosslinked network, assuming stoichiometric balance is maintained with a multifunctional 'ene' partner. This increased crosslink density translates to higher structural integrity and is reflected in a higher storage modulus. diva-portal.org In-situ photo-rheology can be used to monitor the evolution of these mechanical properties during polymerization, showing a rapid increase in G' as the thiol-ene reaction proceeds to form the network. nih.gov
The following interactive table illustrates the expected relationship between the concentration of a dithiol crosslinker like this compound and the rheological properties of the resulting polymer network.
| Relative Dithiol Crosslinker Concentration | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) | Tan δ (G''/G') | Inferred Structural Integrity |
|---|---|---|---|---|
| Low | 1,500 | 150 | 0.10 | Lower |
| Medium | 10,000 | 800 | 0.08 | Moderate |
| High | 50,000 | 3,000 | 0.06 | Higher |
This table presents representative data for typical thiol-ene polymer networks to illustrate fundamental principles. Actual values would depend on the specific co-monomers, initiator system, and measurement conditions.
Post-Polymerization Modification Strategies
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into a pre-existing polymer. nih.gov For networks formed using this compound, two primary functional groups are available for PPM: unreacted thiol groups and the ester linkages within the backbone.
Modification of Residual Thiol Groups: In thiol-ene polymerizations, it is possible to formulate the reaction with an excess of the thiol component. nih.gov This results in a network with pendant thiol groups that are available for subsequent chemical reactions. These unreacted thiols serve as highly versatile handles for modification via "click" chemistry, allowing for the attachment of a wide array of molecules under mild conditions. rsc.org
Thiol-Ene/Thiol-Yne Reactions: The remaining thiol groups can be reacted with various 'ene' or 'yne' containing molecules, such as peptides, carbohydrates, or synthetic polymers, to tailor the surface properties or bulk characteristics of the material. nih.gov
Thiol-Michael Addition: This reaction involves the addition of the thiol to an electron-deficient double bond, such as in acrylates or maleimides, providing another efficient route to functionalization. acs.org
Modification via Ester Linkages: The this compound monomer contains two ester bonds. These linkages introduce a degree of degradability into the polymer backbone.
Hydrolysis: The ester bonds can be cleaved via hydrolysis under acidic or basic conditions. This can be used to controllably degrade the network, which is a desirable feature in applications like tissue engineering or drug delivery. The rate of degradation can be tuned by the local chemical environment.
The following interactive table summarizes potential post-polymerization modification strategies for a network containing this compound.
| Target Functional Group | Modification Reaction | Reactant Type | Resulting Property Change |
|---|---|---|---|
| Pendant Thiol (-SH) | Thiol-Ene Reaction | Alkene-functional molecule | Covalent attachment of new functional moiety. |
| Pendant Thiol (-SH) | Thiol-Michael Addition | Acrylate (B77674), Maleimide | Introduction of new side-chains. |
| Pendant Thiol (-SH) | Disulfide Bond Formation | Oxidizing agent or another thiol | Increased crosslinking, redox-responsiveness. |
| Backbone Ester (-COO-) | Hydrolysis | Acid / Base / Water | Network degradation, increased hydrophilicity. |
Applications of Bis 2 Mercaptoethyl Glutarate in Advanced Materials Science
Design and Fabrication of Responsive Polymeric Systems
Responsive polymers, often termed "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.orgnih.govkyoto-u.ac.jp Bis(2-mercaptoethyl) glutarate plays a crucial role as a crosslinking agent in the fabrication of such intelligent materials. ontosight.ai
Stimuli-Responsive Swelling and Deswelling Behavior
The thiol groups in this compound are particularly reactive and can participate in thiol-ene "click" reactions. rsc.orgresearchgate.net This chemistry allows for the formation of hydrogel networks with controlled crosslink densities. nih.govmdpi.com These hydrogels can exhibit stimuli-responsive swelling and deswelling. For instance, by incorporating monomers that are sensitive to pH or temperature, the resulting hydrogel can expand or contract when these external conditions are altered. mdpi.comresearchgate.net The degree of swelling is influenced by the crosslinker-to-monomer ratio, which dictates the mesh size of the polymer network. nih.gov
A study on redox-responsive nanogels demonstrated that adjusting the monomer to cross-linker ratio from 5:1 to 100:1 (mol/mol) could tune the swelling ratios from 1.65 to over 3. nih.gov This tunability is critical for applications like drug delivery, where the release of a therapeutic agent can be triggered by specific environmental cues. rsc.orgjchemrev.com
Dynamic Covalent Polymer Networks
Dynamic covalent chemistry involves the formation of covalent bonds that can reversibly break and reform, imparting materials with properties like self-healing and reprocessability. rsc.orgresearchgate.netnih.gov The disulfide bonds, which can be formed from the thiol groups of this compound through oxidation, are a classic example of dynamic covalent bonds. These networks can rearrange their structure in response to stimuli, leading to macroscopic changes in material properties. rsc.orgrsc.orgresearchgate.net
The reversible nature of these bonds allows the polymer network to adapt and respond to its environment. rsc.orgresearchgate.net For example, a material might exhibit self-healing properties, where a fracture can be repaired by applying a stimulus that promotes bond exchange and network reformation. digitellinc.com
Surface Functionalization and Interface Engineering
The ability to modify surfaces at the molecular level is critical for creating advanced materials with tailored properties. This compound provides a versatile platform for such modifications due to the high reactivity of its thiol groups.
Covalent Grafting onto Substrates
The thiol groups of this compound can readily react with a variety of functional groups on different substrates, enabling the covalent grafting of polymer chains. researchgate.net This "grafting-to" approach is a powerful method for altering the surface properties of materials. For instance, surfaces can be rendered hydrophilic or hydrophobic, or functionalized with specific biomolecules for biosensing applications. nih.govresearchgate.netmdpi.com The thiol-ene click reaction is particularly advantageous for this purpose due to its high efficiency and mild reaction conditions. researchgate.net
Preparation of Functional Coatings
This compound is a key ingredient in the formulation of functional coatings. rsc.org Thiol-ene polymerization, initiated by UV light, allows for the rapid and uniform curing of coatings with reduced shrinkage and oxygen inhibition. rsc.org These coatings can be designed to have a range of properties, from improved mechanical durability to specific chemical resistance. The versatility of the thiol-ene chemistry allows for the incorporation of various monomers to tailor the final properties of the coating. rsc.orgadvancedsciencenews.com
Development of Composite Materials with Tailored Mechanical Properties
Composite materials, which combine two or more distinct materials to achieve properties superior to the individual components, can be significantly enhanced by the use of this compound.
The compound can act as a crosslinker in the polymer matrix of a composite, influencing its mechanical properties. nih.govmdpi.com By controlling the crosslink density, the stiffness, strength, and toughness of the material can be precisely tuned. advancedsciencenews.comacs.org For example, in dental composites, the choice of monomer and crosslinker can affect the degree of conversion during polymerization, which in turn impacts the material's water sorption and solubility. nih.gov
Interactive Data Table: Properties of Thiol-Ene Polymer Networks
| Property | Influencing Factor | Resulting Characteristic | Reference |
| Swelling Ratio | Monomer to Cross-linker Ratio | Tunable from 1.65 to >3 | nih.gov |
| Glass Transition Temperature (Tg) | Network Homogeneity | Narrow range (15-20 °C) | acs.org |
| Mechanical Performance | Crosslink Density | Tailored stiffness and strength | advancedsciencenews.comacs.org |
| Adhesion | Catechol Functionality | Enhanced adhesive properties | acs.org |
Integration in Biomaterials for Material Science Research
The unique chemical structure of this compound, which features two terminal thiol groups and a central ester linkage, makes it a valuable component in the synthesis of advanced biomaterials. Its ability to act as a crosslinking agent in polymerization reactions allows for its integration into hydrogel networks designed for materials science research, particularly in the context of tissue engineering and regenerative medicine.
Scaffold Design Principles for Material Platforms
The design of scaffolds for tissue engineering is a foundational aspect of regenerative medicine, aiming to create three-dimensional (3D) structures that mimic the native extracellular matrix (ECM). scielo.br These platforms provide temporary mechanical support and a microenvironment that promotes cell adhesion, proliferation, and differentiation. scielo.brresearchgate.net The ideal scaffold should possess a combination of critical features, including biocompatibility, appropriate mechanical strength, and an interconnected porous architecture to facilitate nutrient and waste exchange. frontiersin.orgmdpi.com A key paradigm in scaffold design is the use of degradable materials that support tissue regeneration and then resorb as the new tissue forms, transferring the functional load gradually. researchgate.net
This compound serves as a functional dithiol crosslinker in the fabrication of such scaffolds, typically through photopolymerization reactions like thiol-ene or thiol-acrylate "click" chemistry. chienchilin.org In these systems, this compound is reacted with multi-arm macromers, such as poly(ethylene glycol) (PEG) functionalized with norbornene (PEGNB) or acrylate (B77674) (PEGDA) groups. chienchilin.orgnih.gov The thiol groups on this compound react with the vinyl groups on the PEG macromers in a step-growth manner, forming a covalently crosslinked hydrogel network. chienchilin.org
The physicochemical properties of these hydrogels can be precisely tuned by controlling the formulation. Key design parameters include the concentration of the macromer, the functionality of the crosslinker, and the molar ratio of thiol groups to reactive vinyl groups. chienchilin.orgiupui.edu For instance, increasing the concentration of the PEG macromer or using a crosslinker with higher functionality generally leads to a more densely crosslinked network, resulting in higher mechanical stiffness (shear modulus) and reduced swelling. iupui.edunih.gov By utilizing this compound as the dithiol crosslinker, researchers can systematically investigate how scaffold properties influence cellular behavior.
Below is an illustrative data table, based on principles observed in thiol-ene hydrogel systems, showing how scaffold properties can be modulated.
Table 1: Influence of Composition on Hydrogel Scaffold Properties
| Macromer System | Dithiol Crosslinker | Macromer Conc. (wt%) | Initial Shear Modulus (G') (kPa) | Swelling Ratio (Q) |
|---|---|---|---|---|
| 4-arm PEG-Norbornene (20 kDa) | This compound | 5% | ~2.5 | ~25 |
| 4-arm PEG-Norbornene (20 kDa) | This compound | 10% | ~10.0 | ~15 |
| 8-arm PEG-Norbornene (20 kDa) | This compound | 10% | ~18.0 | ~12 |
This table demonstrates the predictable relationship between the concentration and functionality of the macromer and the resulting mechanical and physical properties of a hydrogel crosslinked with a dithiol like this compound. Data is representative of trends seen in thiol-functionalized PEG hydrogels. chienchilin.orgiupui.edu
Investigation of Controlled Degradation Mechanisms in Hydrolytic Environments
A critical feature for scaffolds in many biomaterial applications is their ability to degrade in a controlled manner. nih.gov The incorporation of this compound into a polymer network inherently introduces hydrolytically labile ester bonds. chienchilin.org The glutarate moiety within the crosslinker is susceptible to hydrolysis, which leads to the cleavage of the crosslinks and the eventual degradation of the hydrogel matrix. chienchilin.orgnih.gov
Several factors can be modulated to control the degradation kinetics of these materials:
Crosslinking Density: Hydrogels with a higher crosslinking density generally exhibit slower degradation rates. The tighter network structure can sterically hinder the access of water molecules to the ester bonds, thereby slowing the hydrolysis reaction. chienchilin.org
pH of the Environment: Ester hydrolysis is significantly accelerated under basic conditions. While studies are often conducted at physiological pH (7.4), experiments at a slightly elevated pH (e.g., 8.0) can be used to accelerate degradation for research purposes, confirming the base-catalyzed hydrolysis mechanism. nih.gov
Hydrophobicity: The hydrophobicity of monomers in the vicinity of the ester bond can influence water accessibility and thus affect the rate of hydrolysis. nih.gov
The ability to tune the degradation rate is crucial for matching the scaffold's resorption timeline with the rate of new tissue formation. By systematically varying the concentration of this compound, researchers can create a series of hydrogels with tailored degradation profiles to study fundamental questions in materials science and cell biology.
The following table, based on degradation studies of ester-containing hydrogels, illustrates how degradation kinetics can be tuned.
Table 2: Factors Influencing Hydrolytic Degradation of Dithiol-Crosslinked Hydrogels
| Crosslinker Conc. (relative) | Environment (Buffer) | Time to 50% Mass Loss (Days) | Primary Degradation Mechanism |
|---|---|---|---|
| Low | pH 7.4 | ~28 | Ester Bond Hydrolysis |
| High | pH 7.4 | ~45 | Ester Bond Hydrolysis |
| Low | pH 8.0 | ~10 | Base-Catalyzed Ester Hydrolysis |
| High | pH 8.0 | ~15 | Base-Catalyzed Ester Hydrolysis |
This table shows the expected trends in the degradation of hydrogels crosslinked with an ester-containing dithiol like this compound. Higher crosslinker concentration leads to slower degradation, while increased pH accelerates it. Data is representative of findings for hydrolytically degradable thiol-acrylate and thiol-ene hydrogels. chienchilin.orgnih.gov
Chemical Modification and Bioconjugation Strategies Utilizing Bis 2 Mercaptoethyl Glutarate
Disulfide Bond Formation and Thiol-Disulfide Exchange Reactions
The presence of two thiol groups in bis(2-mercaptoethyl) glutarate makes it a prime candidate for involvement in disulfide bond formation and thiol-disulfide exchange reactions. These reactions are fundamental in protein folding, stability, and function, as well as in the design of responsive biomaterials.
Redox-Responsive Linker Chemistries
Disulfide bonds are known to be stable under normal physiological conditions but can be cleaved in a reducing environment. This property is exploited in the design of redox-responsive systems, particularly for drug delivery applications. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a higher concentration of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govresearchgate.net This redox potential difference allows for the targeted release of therapeutic agents inside cells.
This compound can be used to create linkers that incorporate a disulfide bond. These linkers can be attached to drug molecules and targeting moieties to form a conjugate. Once the conjugate is internalized into a cell, the disulfide bond is cleaved by the high intracellular GSH concentration, releasing the active drug. frontiersin.orgresearchgate.net This strategy enhances the therapeutic efficacy of the drug while minimizing off-target effects.
Redox-responsive nanoparticles have been developed using linkers that contain disulfide bonds to control the release of encapsulated drugs. frontiersin.orgsemanticscholar.org For instance, mesoporous silica (B1680970) nanoparticles have been functionalized with gatekeepers attached via disulfide bonds. semanticscholar.org In the presence of high GSH levels, the disulfide bonds are broken, leading to the release of the entrapped cargo. semanticscholar.org While the direct use of this compound in these specific examples is not explicitly detailed, its dithiol nature makes it a suitable candidate for constructing such redox-responsive linkers.
Elucidation of Disulfide Cleavage Mechanisms
The cleavage of disulfide bonds is a critical process in many biological and synthetic systems. The mechanism of this cleavage can occur through several pathways, including thiol-disulfide exchange and reduction. In a thiol-disulfide exchange reaction, a thiolate anion attacks one of the sulfur atoms of the disulfide bond in an SN2-type reaction, forming a new disulfide bond and releasing a different thiol. nih.govresearchgate.net This process is reversible and is central to the function of enzymes like protein disulfide isomerase (PDI), which catalyzes the formation and rearrangement of disulfide bonds in proteins. nih.govnih.govumich.edu
The reduction of disulfide bonds can also be initiated by nucleophilic attack. For example, hydroxide (B78521) ions can cleave disulfide bonds through alkaline hydrolysis. lsuhsc.edu Furthermore, computational studies have revealed that the mechanism of disulfide bond cleavage can be influenced by external forces, with different pathways becoming dominant under varying levels of mechanical stress. ub.edu
The cleavage of disulfide bonds in linkers for antibody-drug conjugates (ADCs) is often mediated by intracellular reducing agents like glutathione. researchgate.net However, recent studies have also implicated enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) in the catalytic cleavage of disulfide bonds in xenobiotic small molecules and ADC linkers. researchgate.net These enzymes can accelerate the release of the cytotoxic payload from the antibody within the target cell. researchgate.net
Native Chemical Ligation (NCL) and Peptide/Protein Conjugation
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. uliege.beeurpepsoc.com
Role as Thioester Precursors in Ligation Reactions
A key challenge in NCL is the efficient preparation of peptide C-terminal thioesters. ysu.amresearchgate.net Traditional methods often involve harsh conditions or are prone to side reactions. ysu.am An innovative approach utilizes peptidyl N,N-bis(2-mercaptoethyl)-amides (BMEA-amides) as thioester precursors. ysu.amnih.gov These BMEA peptides can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). ysu.amnih.gov
The BMEA moiety at the C-terminus of a peptide is designed to facilitate an intramolecular N-to-S acyl shift, converting the amide into a thioester in situ. ysu.amnih.gov The presence of two β-mercaptoethyl groups on the nitrogen atom ensures that one thiol group is always correctly positioned for the intramolecular thiolysis reaction, regardless of the rotation around the C-N bond. ysu.amnih.gov This generated thioester can then directly participate in a native chemical ligation reaction with a cysteine-containing peptide. ysu.amnih.gov A key advantage of this strategy is the relative stability of the BMEA-amide under the typical conditions of NCL, allowing for sequential ligation strategies. nih.gov
Site-Selective Bioconjugation Methodologies
Site-selective bioconjugation aims to modify proteins at specific amino acid residues to create homogeneous conjugates with defined properties. rsc.orgnih.gov While traditional methods often target highly nucleophilic residues like lysine (B10760008) and cysteine, there is a growing interest in developing strategies for other amino acids. nih.govprinceton.edu
The principles of NCL can be extended to achieve site-selective modification. By introducing a unique cysteine residue at a specific site in a protein through genetic engineering, that site can be selectively targeted for ligation with a molecule carrying a C-terminal thioester. rsc.org The BMEA-mediated approach to thioester formation offers a convenient way to prepare these thioester components for site-selective conjugation. ysu.amnih.gov
Furthermore, the development of new bioconjugation methods is expanding the toolbox for protein modification. For example, photoredox catalysis has been employed for the site-selective functionalization of methionine residues. princeton.edunih.gov This strategy utilizes the unique redox properties of methionine to achieve modifications that are not possible with traditional nucleophilicity-based methods. princeton.edunih.gov
Linker Chemistry for Complex Molecular and Supramolecular Assemblies
This compound, with its two thiol groups, can act as a flexible linker to connect different molecular components. The thiol groups can be used to anchor the linker to metal surfaces or to participate in various coupling reactions. For instance, bis(terpyridine)-derived ligands have been used to form [2x2] grid-type metal complexes, and the adsorption of these complexes on surfaces can lead to the formation of highly ordered supramolecular assemblies. nih.gov While this example does not directly involve this compound, it illustrates the principle of using bifunctional linkers to create complex structures.
The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach to creating functional materials. researchgate.net The design of the constituent molecules, including the linkers that connect different functional units, is critical for controlling the self-assembly process. The glutarate backbone of this compound provides a degree of conformational flexibility that could be advantageous in directing the formation of specific supramolecular structures.
Chelation Chemistry and Metal Ion Coordination with Bis 2 Mercaptoethyl Glutarate
Coordination Modes and Ligand Properties of Dithiols
Dithiols are versatile ligands that can coordinate to a metal ion in several ways. The primary coordination occurs through the deprotonated thiol groups, forming strong metal-thiolate bonds. nih.gov The structure of the dithiol, including the length and flexibility of the carbon chain separating the two sulfur atoms, dictates the nature of the resulting complex.
Chelation: Bis(2-mercaptoethyl) glutarate, with its two thiol groups separated by a flexible chain containing a glutarate ester core, is expected to act as a chelating agent. Chelation involving polydentate ligands like dithiols forms a ring structure with the metal ion, which is thermodynamically more stable than coordination with monodentate ligands. This enhanced stability is known as the chelate effect.
Coordination Modes: Dithiols typically coordinate to a single metal center in a bidentate fashion, forming a stable chelate ring. nih.gov The size of this ring is a critical factor in the stability of the complex. Depending on the metal ion's coordination number and geometry, one or more dithiol ligands can bind to it. It is also possible for the ligand to bridge two different metal centers, leading to the formation of polymeric complexes, a behavior observed in dithiols like dithiothreitol (B142953) (DTT). researchgate.net Given the flexibility of its backbone, this compound could potentially adopt both chelating and bridging coordination modes.
The ligand properties of dithiols are governed by the soft nature of the sulfur donor atoms. According to the Hard and Soft Acids and Bases (HSAB) theory, soft bases (like thiolates) form the strongest bonds with soft acids. nih.gov This principle is fundamental to understanding their selectivity towards certain metals.
Affinity and Selectivity Towards Various Metal Ions
The affinity of dithiol chelators is highest for soft heavy metal ions. This selectivity is a direct consequence of the HSAB principle, where the soft sulfur atoms of the ligand show a strong preference for soft metal cations.
High Affinity Metals: Dithiols demonstrate a strong binding affinity for soft metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.gov These metals are known for their toxicity, and dithiol-containing compounds like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) are used as clinical treatments for heavy metal poisoning. nih.govnih.gov A structurally related compound, N,N'-bis(2-mercaptoethyl) isophthalamide, has been identified as a chelator with high specificity for Hg²⁺. nih.gov
Intermediate Affinity Metals: They also form stable complexes with borderline metal ions like copper (Cu²⁺) and zinc (Zn²⁺). researchgate.netnih.gov
Low Affinity Metals: The affinity for hard metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺), is significantly lower. This selectivity is advantageous in biological systems, as it minimizes the disruption of essential mineral balance. nih.gov
| Metal Ion | Classification | Example Dithiol Ligand | Log K (Stability Constant) |
|---|---|---|---|
| Hg²⁺ | Soft Acid | DMSA | ~25 |
| Cd²⁺ | Soft Acid | DTT | 10.8 |
| Pb²⁺ | Borderline Acid | DTT | 9.7 |
| Zn²⁺ | Borderline Acid | DTT | 6.9 |
| Cu²⁺ | Borderline Acid | DMSA | ~18 |
Mechanistic Studies of Metal-Thiol Complexation
The formation of a metal-thiol complex is not instantaneous but proceeds through a series of steps. The mechanism is influenced by factors such as pH, the nature of the solvent, and the specific metal and ligand involved. nih.gov
The primary step in the complexation mechanism is the deprotonation of the thiol groups. The resulting thiolate anions (RS⁻) are the active species that coordinate with the metal ion. The acidity of the thiol groups (pKa value) is therefore a key parameter. In aqueous solutions, the formation of the metal-ligand bond is often a ligand exchange reaction, where water molecules in the metal's coordination sphere are displaced by the more favorable thiolate donors. nih.gov
Spectroscopic Characterization of Metal-Bis(2-Mercaptoethyl) Glutarate Complexes
The formation and structure of metal-dithiol complexes are typically investigated using a variety of spectroscopic techniques. Each method provides unique insights into the bonding and geometry of the coordination complex. Although specific spectra for this compound complexes are not available in the reviewed literature, the principles of their characterization can be described.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. A key indicator of metal-thiolate bond formation is the disappearance or significant weakening of the S-H stretching band, which typically appears in the region of 2550-2600 cm⁻¹ in the free ligand. Changes in the vibrations of the C-S bond and other parts of the ligand backbone can also provide evidence of coordination. researchgate.net For this compound, one would also expect shifts in the C=O stretching frequency of the glutarate ester group if it participates in or is electronically affected by metal binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. researchgate.net Upon complexation, the chemical shifts of protons and carbons near the sulfur atoms would be expected to change significantly due to the electronic effects of the metal ion. nih.gov This can confirm the binding site and provide information about the conformation of the chelate ring.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying complexes of transition metals. The coordination of a thiolate ligand to a metal ion often gives rise to intense ligand-to-metal charge-transfer (LMCT) bands. nih.govsemanticscholar.org These bands occur when an electron is excited from a ligand-based orbital to a metal-based orbital and are responsible for the distinct colors of many such complexes. The energy and intensity of these LMCT bands are sensitive to the nature of the metal and the coordination environment. researchgate.net
The table below summarizes the expected spectroscopic changes upon the complexation of a dithiol ligand with a metal ion.
| Spectroscopic Technique | Key Observables for Metal-Dithiol Complexation |
|---|---|
| Infrared (IR) | Disappearance of the S-H stretching vibration (~2550-2600 cm⁻¹) |
| Shifts in C-S and C=O stretching frequencies | |
| NMR (¹H, ¹³C) | Significant shifts in the signals of nuclei adjacent to the sulfur atoms |
| Changes in coupling constants indicating conformational changes | |
| UV-Visible (UV-Vis) | Appearance of intense Ligand-to-Metal Charge-Transfer (LMCT) bands |
| Shifts in absorption maxima (λmax) compared to the free ligand |
Chemical Redox Properties and Antioxidant Mechanisms of Bis 2 Mercaptoethyl Glutarate
Thiol-Redox Cycling in Organic and Aqueous Systems
The primary redox activity of Bis(2-mercaptoethyl) glutarate involves the reversible oxidation of its two thiol groups to form a disulfide bond. This process, known as thiol-redox cycling, is a common characteristic of molecules containing multiple thiol functionalities. libretexts.orglibretexts.org In the reduced state, the compound exists with two free thiol groups. Upon oxidation, it forms an intramolecular disulfide bridge, resulting in a cyclic structure. This transformation is a key aspect of its function as a reducing agent and antioxidant.
The equilibrium between the dithiol and disulfide forms is dependent on the redox potential of the surrounding environment. In a reducing environment, the disulfide form can be converted back to the dithiol form. This cycling allows this compound to participate in various redox-sensitive biological and chemical processes. The efficiency of this cycling can be influenced by factors such as pH, the presence of metal ions, and the polarity of the solvent. For instance, the acidity of the thiol protons is a crucial factor, and it is known that thiolate anions (R-S⁻) are more readily oxidized than the neutral thiol (R-SH).
The general reaction for the thiol-disulfide interconversion can be represented as follows:
In the case of this compound, this would be an intramolecular reaction:
Chemical Pathways of Radical Scavenging
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. The thiol groups can donate a hydrogen atom to a radical species, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. This process results in the formation of a thiyl radical (R-S•), which is relatively stable and less reactive than the initial free radical.
Two thiyl radicals can then react with each other to form a stable disulfide bond, effectively terminating the radical chain reaction. The general mechanism can be outlined as follows:
Hydrogen Donation: R-SH + X• → R-S• + XH
Radical Combination: R-S• + •S-R → R-S-S-R
Where R-SH represents the thiol group of this compound and X• represents a free radical.
The effectiveness of a thiol-containing antioxidant is related to the bond dissociation energy of the S-H bond. A lower bond dissociation energy facilitates the donation of the hydrogen atom to a radical.
Oxidation Products and Their Impact on Compound Stability
The primary and most stable oxidation product of this compound under mild oxidizing conditions is the intramolecular disulfide. This cyclic disulfide is generally stable but can be reduced back to the dithiol form by reducing agents.
Under stronger oxidizing conditions, the sulfur atoms can be further oxidized to form a series of more highly oxidized species. These can include:
Sulfenic acid (R-SOH)
Sulfinic acid (R-SO₂H)
Sulfonic acid (R-SO₃H)
The formation of these higher oxidation states is generally irreversible and leads to a loss of the compound's antioxidant capacity, as the ability to participate in thiol-redox cycling is eliminated. The stability of this compound is therefore compromised in strongly oxidizing environments.
The ester linkages in the glutarate backbone could also be susceptible to hydrolysis, particularly under acidic or basic conditions, which would break down the molecule into glutaric acid and 2-mercaptoethanol (B42355). However, this is a separate degradation pathway from the redox chemistry of the thiol groups.
Table of Research Findings on Thiol Redox Properties (Inferred)
| Property | Description | Significance |
| Redox Potential | The potential at which the thiol/disulfide equilibrium is established. | Determines the reducing power of the compound. |
| pKa of Thiol Groups | The pH at which the thiol groups are 50% deprotonated. | Influences the rate of oxidation, as the thiolate anion is more reactive. |
| Radical Scavenging Rate Constant | The rate at which the compound reacts with specific free radicals. | A measure of its antioxidant efficiency. |
Table of Potential Oxidation Products
| Product | Chemical Formula (General) | Conditions of Formation | Impact on Stability |
| Intramolecular Disulfide | R-S-S-R' | Mild oxidation | Reversible; maintains potential for redox activity |
| Sulfenic Acid | R-SOH | Moderate oxidation | Generally unstable and reactive |
| Sulfinic Acid | R-SO₂H | Strong oxidation | Irreversible; loss of antioxidant function |
| Sulfonic Acid | R-SO₃H | Very strong oxidation | Irreversible; loss of antioxidant function |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of "Bis(2-mercaptoethyl) glutarate". By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its geometry, electron distribution, and energetic properties.
Reactivity descriptors derived from quantum chemical calculations can predict the most likely sites for chemical reactions. For instance, the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO) indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. In dithiols, the sulfur atoms are often the primary sites of reactivity. nih.gov
Table 1: Representative Calculated Molecular Properties for a Dithiol Analogue
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
This interactive table presents representative data for a simple dithiol compound, which can be considered analogous to the reactive moieties in this compound. The specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations of Polymerization and Network Formation
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. acs.org For "this compound," MD simulations can provide valuable insights into the processes of polymerization and the formation of cross-linked networks, which are crucial for its application in materials science.
These simulations model the interactions between individual molecules over time, allowing researchers to observe the dynamics of chain growth and network formation. By tracking the positions and velocities of all atoms in the system, MD can reveal the mechanisms of polymerization, such as the thiol-ene reaction, and how factors like temperature, pressure, and the presence of initiators influence the final polymer structure. mpg.de
For instance, simulations can predict the degree of polymerization, the extent of cross-linking, and the resulting mechanical properties of the polymer network. This information is vital for designing materials with specific characteristics, such as tailored elasticity or thermal stability.
In Silico Prediction of Ligand-Metal Interaction Parameters
The thiol groups in "this compound" make it an effective ligand for coordinating with metal ions. jsta.cl In silico methods, particularly those based on quantum mechanics, can be used to predict the parameters of these ligand-metal interactions with a high degree of accuracy.
Computational studies can determine the preferred coordination geometries of metal complexes with "this compound," as well as the binding energies and bond strengths. mdpi.com This is crucial for applications where the compound is used for metal sequestration or as a component in metal-containing materials.
DFT calculations can be employed to model the interaction between the sulfur atoms of the ligand and various metal ions, providing data on the electronic nature of the metal-ligand bond and the charge distribution within the complex. researchgate.net
Table 2: Predicted Interaction Energies for a Thiol-Metal Complex
| Metal Ion | Interaction Energy (kcal/mol) |
|---|---|
| Cu(I) | -45.2 |
| Zn(II) | -38.7 |
| Cd(II) | -35.1 |
| Hg(II) | -52.8 |
This interactive table provides representative interaction energies for a simple thiol ligand with various metal ions, illustrating the type of data that can be obtained through in silico predictions for this compound.
Mechanistic Insights via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a versatile computational tool that can provide deep mechanistic insights into the chemical reactions involving "this compound". nih.gov By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and reaction pathways, offering a detailed understanding of the underlying reaction mechanisms.
For example, DFT calculations can elucidate the step-by-step mechanism of the thiol-ene polymerization, including the initiation, propagation, and termination steps. acs.org It can also be used to study the thermodynamics and kinetics of the reaction, predicting reaction rates and equilibrium constants.
Furthermore, DFT can be applied to investigate the mechanisms of metal-ligand complex formation and the catalytic activity of such complexes. nih.gov The insights gained from these mechanistic studies are invaluable for optimizing reaction conditions and designing novel applications for "this compound".
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of "Bis(2-mercaptoethyl) glutarate" would likely involve the esterification of glutaric acid with 2-mercaptoethanol (B42355). Future research could focus on developing novel and sustainable synthetic methodologies to improve efficiency, reduce environmental impact, and enhance the purity of the final product.
Current research into sustainable chemical synthesis emphasizes the use of green chemistry principles. For "this compound," this could involve exploring enzymatic catalysis, which offers high selectivity and mild reaction conditions, thereby minimizing energy consumption and waste generation. Another avenue is the use of eco-friendly solvents or even solvent-free reaction conditions to reduce the environmental footprint of the synthesis process. The development of continuous flow processes could also offer advantages in terms of scalability, safety, and product consistency compared to traditional batch methods.
| Synthesis Approach | Potential Advantages | Research Focus |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced byproducts. | Identification of suitable lipases or esterases, optimization of enzyme immobilization and reaction parameters. |
| Green Solvents | Reduced toxicity and environmental impact. | Use of ionic liquids, supercritical fluids, or bio-based solvents. |
| Solvent-Free Synthesis | Elimination of solvent waste, potential for higher reaction rates. | Mechanochemical methods or reactions in the molten state. |
| Continuous Flow Chemistry | Improved scalability, safety, and process control. | Design of microreactors and optimization of flow conditions. |
Exploration of Advanced Polymer Architectures and Heterogeneous Systems
The two thiol groups in "this compound" make it a promising candidate as a chain transfer agent or a monomer in the synthesis of advanced polymer architectures. Thiol-ene and thiol-yne "click" reactions are highly efficient and can be conducted under mild conditions, making them ideal for creating well-defined polymers.
Future research could explore the use of "this compound" to create various polymer architectures, including star polymers, hyperbranched polymers, and dendrimers. These structures can impart unique properties to materials, such as lower viscosity and higher functionality compared to their linear counterparts. Furthermore, this compound could be used to functionalize surfaces and create heterogeneous systems, such as polymer brushes on nanoparticles or surfaces, which have applications in areas like drug delivery, coatings, and sensors.
| Polymer Architecture | Potential Properties | Application Areas |
| Star Polymers | Lower solution viscosity, higher end-group functionality. | Rheology modifiers, drug delivery carriers. |
| Hyperbranched Polymers | Numerous end groups for functionalization, low viscosity. | Coatings, additives, nanocarriers. |
| Polymer Brushes | Modified surface properties (e.g., wettability, biocompatibility). | Biocompatible coatings for medical devices, sensors. |
Integration with Microfluidics and Microfabrication Techniques
Microfluidics and microfabrication techniques offer precise control over reaction conditions at the microscale, enabling the synthesis of materials with novel properties. The integration of "this compound" chemistry with these technologies opens up new possibilities for material synthesis and device fabrication.
For instance, microfluidic reactors could be employed for the controlled polymerization of "this compound," allowing for the synthesis of polymers with narrow molecular weight distributions and complex architectures. This precise control is difficult to achieve with conventional batch synthesis. Additionally, the thiol groups of the molecule could be utilized for surface modification within microfluidic channels, enabling the fabrication of functionalized micro-devices for applications in diagnostics, sensing, and lab-on-a-chip systems.
Multifunctional Material Design for Advanced Chemical Systems
The structure of "this compound" allows for the design of multifunctional materials. The ester linkages are potentially biodegradable, while the thiol groups can be used for crosslinking or further functionalization. This combination of properties could be exploited in the design of advanced chemical systems.
Future research could focus on developing materials that combine biodegradability with other functionalities. For example, "this compound" could be a component in the synthesis of biodegradable hydrogels for tissue engineering or drug delivery. The thiol groups could be used to attach bioactive molecules or to create disulfide crosslinks that are cleavable in a reducing environment, allowing for controlled release of encapsulated therapeutics. Furthermore, the ability to tune the properties of polymers derived from this compound could lead to the development of smart materials that respond to external stimuli such as pH or redox potential.
| Multifunctional Material | Key Features | Potential Applications |
| Biodegradable Hydrogels | Biocompatible, tunable degradation rate, potential for drug loading. | Tissue engineering scaffolds, controlled drug release systems. |
| Redox-Responsive Polymers | Cleavable disulfide bonds in a reducing environment. | Targeted drug delivery to cancer cells, intracellular delivery systems. |
| Functional Coatings | Tunable surface properties, potential for covalent attachment of molecules. | Antifouling surfaces, biosensor interfaces. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
